molecular formula C21H21NO4 B3474827 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-tert-butylbenzoate

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-tert-butylbenzoate

Cat. No.: B3474827
M. Wt: 351.4 g/mol
InChI Key: HCWJHJCUEYDZKH-UHFFFAOYSA-N
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Description

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-tert-butylbenzoate is an organic compound belonging to the class of phthalimides. These compounds are characterized by a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides. This compound is notable for its unique structure, which combines the phthalimide core with a benzoate ester, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-tert-butylbenzoate typically involves the reaction of phthalimide with an appropriate alkylating agent. One common method includes the use of ethyl 4-tert-butylbenzoate and phthalimide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the phthalimide nitrogen attacks the electrophilic carbon of the ester, leading to the formation of the desired product .

Chemical Reactions Analysis

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-tert-butylbenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include polar aprotic solvents, bases like potassium carbonate, and catalysts such as palladium on carbon for hydrogenation reactions .

Scientific Research Applications

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-tert-butylbenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-tert-butylbenzoate involves its interaction with specific molecular targets. The phthalimide moiety can act as a pharmacophore, binding to active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar compounds to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-tert-butylbenzoate include other phthalimide derivatives such as:

The uniqueness of this compound lies in its combination of the phthalimide core with a benzoate ester, which imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)ethyl 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-21(2,3)15-10-8-14(9-11-15)20(25)26-13-12-22-18(23)16-6-4-5-7-17(16)19(22)24/h4-11H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWJHJCUEYDZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-tert-butylbenzoate
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2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-tert-butylbenzoate
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2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-tert-butylbenzoate
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2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-tert-butylbenzoate
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2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-tert-butylbenzoate
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2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-tert-butylbenzoate

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